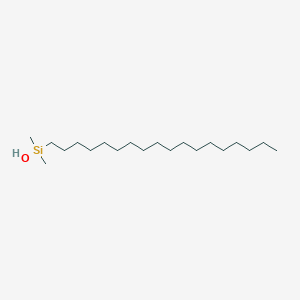

Octadecyldimethylsilanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

58626-12-3 |

|---|---|

Molecular Formula |

C20H44OSi |

Molecular Weight |

328.6 g/mol |

IUPAC Name |

hydroxy-dimethyl-octadecylsilane |

InChI |

InChI=1S/C20H44OSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h21H,4-20H2,1-3H3 |

InChI Key |

CUUJVBDPSUOTIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)O |

Origin of Product |

United States |

Significance of Organosilicon Compounds in Contemporary Chemistry and Materials Science

Organosilicon compounds, a class of molecules containing carbon-silicon bonds, are fundamental in modern chemistry and materials science. numberanalytics.comresearchgate.net Their importance stems from a unique combination of properties inherited from both organic and inorganic counterparts. numberanalytics.comiust.ac.ir The silicon-carbon bond is generally stable, allowing for the creation of robust molecules. numberanalytics.com Furthermore, the versatility of silicon's bonding capabilities allows for the synthesis of a wide array of structures, including silanes, siloxanes, and silanols. iust.ac.ir

These compounds exhibit valuable properties such as thermal stability, chemical inertness, and flexibility, making them critical for designing advanced materials. iust.ac.ir In materials science, they are utilized as water-resistant coatings, sealing agents, and adhesives. iust.ac.ir The electronics industry employs organosilicon compounds as insulators, dielectric materials, and encapsulants for semiconductor devices. iust.ac.ir Their biocompatibility and tunable chemical features also make them valuable in the pharmaceutical sector as drug carriers and imaging enhancers. iust.ac.ir The field has evolved significantly from its early days, with research shifting from purely academic pursuits to more applied applications, driven by the discovery of new uses for these versatile compounds. bohrium.comrsc.org

Evolution of Research on Long Chain Alkylsilanols

Research into long-chain alkylsilanols is a specialized area within the broader field of organosilicon chemistry. These molecules, characterized by a long alkyl chain and one or more hydroxyl groups attached to a silicon atom, have garnered attention for their ability to form self-assembled monolayers (SAMs) on various substrates. The initial interest in these compounds was linked to the development of silicones, which are formed through the hydrolysis and subsequent dehydration of organosilanes. noaa.govmdpi.com

Early research often focused on the synthesis and basic characterization of these compounds. For instance, methods were developed to prepare long-chain alkyl halides from fatty alcohols, which could then be used to synthesize alkyltrichlorosilanes, precursors to alkylsilanols. noaa.gov Over time, the focus has shifted towards harnessing their potential in surface modification. rsc.org A significant advancement has been the use of alkylsilanols for the rapid functionalization of hydrogen-terminated silicon surfaces. acs.orgresearchgate.net This catalyst-free reaction can lead to the formation of densely packed, hydrolytically stable organic monolayers, which is a significant improvement over methods that require long reaction times or UV light. acs.orgresearchgate.net This evolution highlights a trend towards creating highly controlled and functional surfaces for advanced technological applications. rsc.org

Positioning Octadecyldimethylsilanol Within the Landscape of Functional Silane Chemistry

Precursor-Based Synthesis Strategies

The synthesis of this compound is fundamentally dependent on the selection of an appropriate organosilane precursor. The most common strategies involve the hydrolytic cleavage of a leaving group from the silicon atom, which is then replaced by a hydroxyl group.

Hydrolysis of Octadecyldimethylhalosilanes (e.g., Chlorosilanes)

A primary and direct route to this compound is through the hydrolysis of octadecyldimethylchlorosilane. smolecule.comnih.govgelest.com In this reaction, the chloro- group, a highly effective leaving group, is displaced by a hydroxyl group upon reaction with water. This process is typically rapid and efficient.

This method leverages the high reactivity of the silicon-chlorine bond. The reaction proceeds readily, often without the need for a catalyst, although conditions can be controlled to manage the reaction rate and the exothermic release of hydrogen chloride.

Reactions Involving Octadecyldimethylethoxysilane Precursors

The hydrolysis of alkoxysilanes, such as octadecyldimethylethoxysilane, presents another significant pathway to this compound. gelest.comresearchgate.net In this case, the ethoxy group (-OC₂H₅) is the leaving group, which is replaced by a hydroxyl group from a water molecule. Compared to chlorosilanes, the hydrolysis of alkoxysilanes is generally slower and often requires catalysis. gelest.comnih.gov

The reaction is as follows: C₁₈H₃₇(CH₃)₂Si-OC₂H₅ + H₂O ⇌ C₁₈H₃₇(CH₃)₂Si-OH + C₂H₅OH

The source of water for the hydrolysis can be from various sources, including direct addition or atmospheric moisture. gelest.com The reaction is reversible, and the removal of the ethanol (B145695) byproduct can drive the equilibrium towards the formation of the silanol.

Alternative Silane Precursor Conversions

Beyond halo- and alkoxysilanes, other precursors can be converted to organosilanols. A notable alternative involves the catalytic oxidation of hydrosilanes (containing a Si-H bond). nih.govacs.orgorganic-chemistry.org This method represents a different synthetic approach, where the silicon-hydrogen bond is transformed into a silicon-hydroxyl bond. Various transition metal catalysts, including those based on ruthenium, iridium, and iron, have been shown to be effective for this transformation. acs.orgorganic-chemistry.org For instance, the hydrolytic oxidation of an appropriate hydrosilane precursor can yield the desired silanol and hydrogen gas. rsc.org

Another less common but viable route is the rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes, which can produce silanols. organic-chemistry.org

Table 1: Comparison of Precursor-Based Synthesis Strategies for this compound

| Precursor Type | Example Precursor | General Reaction | Key Characteristics | Relevant Citations |

|---|---|---|---|---|

| Halosilane | Octadecyldimethylchlorosilane | R₃Si-Cl + H₂O → R₃Si-OH + HCl | Fast reaction rate; highly reactive precursor; produces HCl byproduct. | smolecule.comnih.govgelest.com |

| Alkoxysilane | Octadecyldimethylethoxysilane | R₃Si-OR' + H₂O ⇌ R₃Si-OH + R'OH | Slower, more controlled reaction; often requires a catalyst; reversible. | gelest.comresearchgate.netnih.gov |

| Hydrosilane | Octadecyldimethylsilane | R₃Si-H + [O] → R₃Si-OH | Requires an oxidizing agent and often a catalyst; forms Si-OH from Si-H bond. | nih.govacs.orgorganic-chemistry.orgrsc.org |

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms behind the formation of this compound is crucial for controlling the synthesis process and optimizing reaction conditions.

Hydrolysis Mechanism of Silane Precursors

The hydrolysis of silane precursors, whether they are halosilanes or alkoxysilanes, generally proceeds through a bimolecular nucleophilic substitution (SN2-Si) mechanism. nih.gov The reaction is subject to catalysis by both acids and bases. unm.edu

Acid-Catalyzed Mechanism: In an acidic medium, the reaction is initiated by the protonation of the leaving group (e.g., the oxygen atom of an alkoxy group). unm.eduresearchgate.net This protonation makes the leaving group more susceptible to departure and increases the electrophilicity of the silicon atom, facilitating the nucleophilic attack by a water molecule.

Base-Catalyzed Mechanism: Under basic conditions, a hydroxyl anion (OH⁻) directly attacks the silicon atom. nih.govunm.edu This forms a pentacoordinate silicon intermediate (transition state). The departure of the leaving group then follows, resulting in the formation of the silanol. This pathway is generally faster than the acid-catalyzed route.

The reactivity is also influenced by inductive effects of the substituents on the silicon atom. Electron-donating groups, like alkyl chains, can stabilize the transition state in acid-catalyzed hydrolysis, thus increasing the reaction rate. unm.edu Conversely, electron-withdrawing groups accelerate base-catalyzed hydrolysis. unm.edu

Role of Catalysis in this compound Synthesis

Catalysts are pivotal in many synthetic routes to this compound, particularly when using less reactive precursors like alkoxysilanes. alliedacademies.org They function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. alliedacademies.org

Acid and Base Catalysis: As described in the mechanism, both acids (e.g., HCl, acetic acid) and bases (e.g., NH₃) can catalyze the hydrolysis of silane precursors. nih.govunm.eduresearchgate.net The choice of catalyst can influence not only the rate of hydrolysis but also the subsequent condensation of the silanol product.

Transition Metal Catalysis: For alternative pathways like hydrosilane oxidation, transition metal complexes are essential. Catalysts based on iridium, rhodium, ruthenium, iron, and cobalt have been successfully employed for the synthesis of various organosilanols. nih.govacs.orgorganic-chemistry.org These catalysts activate the Si-H bond, making it susceptible to oxidation. For example, systems like [RuCl₂(p-cymene)]₂ have demonstrated high selectivity and efficiency in converting silanes to silanols. organic-chemistry.org

Heterogeneous Catalysis: Zeolites, which are solid acid catalysts, can also be used. researchgate.netrsc.org Their porous structure and acidic sites can facilitate the hydrolysis of precursors. By modifying the surface of zeolites, for instance with octadecyltrichlorosilane (B89594), their hydrophobicity can be tuned to enhance catalytic activity for specific reactions in aqueous environments. researchgate.netrsc.org

Table 2: Catalytic Systems for Organosilanol Synthesis

| Catalyst Type | Example | Applicable Reaction | Mechanism/Role | Relevant Citations |

|---|---|---|---|---|

| Acid Catalyst | Hydrochloric Acid (HCl), Acetic Acid | Alkoxysilane Hydrolysis | Protonates the leaving group, increasing silicon electrophilicity. | unm.eduresearchgate.net |

| Base Catalyst | Ammonia (NH₃), Hydroxide Ions (OH⁻) | Alkoxysilane Hydrolysis | Direct nucleophilic attack on the silicon atom. | nih.govunm.edu |

| Transition Metal Complex | [IrCl(C₈H₁₂)]₂, [RuCl₂(p-cymene)]₂ | Hydrosilane Oxidation | Activates the Si-H bond for hydrolytic oxidation. | organic-chemistry.org |

| Bio-inspired Catalyst | Nonheme-iron complexes | Hydrosilane Oxidation | Catalyzes oxidation of Si-H bonds with H₂O₂. | acs.org |

| Heterogeneous Catalyst | H-Zeolites | Ester Hydrolysis, Alkene Hydration | Provides solid acid sites within a porous framework to facilitate reaction. | researchgate.netrsc.org |

Influence of Reaction Medium and Conditions (e.g., Solvents, Temperature)

The reaction medium and physical conditions play a pivotal role in the synthesis of organosilanols, influencing reaction kinetics, product yield, and even the structure of resulting materials. The synthesis of long-chain silanols like this compound is typically achieved through the hydrolysis of a corresponding precursor, such as an alkoxysilane or chlorosilane.

Temperature: The rate of hydrolysis and subsequent condensation of alkoxysilanes is significantly affected by temperature. An increase in temperature generally accelerates the reaction rates. researchgate.net For instance, one study noted that the hydrolysis rate of a silane increased more than sixfold when the temperature was raised from 20°C to 50°C. researchgate.net However, for certain silanization reactions, such as those used to create chemically bonded phases on silica (B1680970), elevated temperatures may not be necessary to achieve a desirable product. researchgate.net The kinetics of polymerization are influenced by temperature as a secondary factor, alongside solvent, ionic strength, and silane concentration. semanticscholar.org

Solvents: The choice of solvent has a marked influence on the kinetics and outcome of silanization reactions. researchgate.net The reactivity of solvents in these reactions has been observed to follow a specific sequence, which can be interpreted through a combination of cooperative effects. researchgate.net The solvent's polarity and its ability to form hydrogen bonds are crucial. researchgate.netnih.gov

In the synthesis of silsesquioxane cages from alkoxysilanes, the solvent choice can dictate the final molecular architecture. nih.gov Aprotic solvents like tetrahydrofuran (B95107) (THF) are preferred for reactions involving certain silanols as they can preserve specific structural arrangements, such as dimerization. nih.gov In contrast, protic solvents may lead to different, more stable structures. nih.gov The rate of hydrolysis for silanes like methyltrimethoxysilane (B3422404) (MTES) varies in different solvents such as methanol, ethanol, dioxane (DOX), and dimethylformamide (DMF), a difference attributed to hydrogen-bonding characteristics and hydrophobic interactions. researchgate.net

The influence of various solvents on the kinetics of silanization reactions is summarized in the table below.

Table 1: Influence of Solvent Type on Silanization Reaction Kinetics

| Solvent | Relative Reactivity |

|---|---|

| Tetrahydrofuran (THF) | Increases |

| Benzene (B151609) | ↑ |

| Diethyl ether | ↑ |

| Acetonitrile | ↑ |

| Dichloromethane | ↑ |

| N,N-Dimethylformamide (DMF) | Highest |

This table illustrates the increasing reactivity of solvents for a given base and n-alkyldimethylchlorosilane, as noted in the literature. researchgate.net

Emerging "Green" Synthetic Approaches for Organosilanes

In response to the growing need for environmentally responsible chemical manufacturing, "green" synthetic strategies for organosilanes are gaining prominence. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. msu.edu

One of the foundational green approaches is the Direct Process , which provides a more cost-effective and environmentally benign route to organosilanes compared to methods that rely on pre-formed chlorosilanes. mdpi.com This process has been fundamental to the industrial production of silicones. mdpi.com

Modern green chemistry research focuses on several innovative areas:

Catalysis: Metal-catalyzed reactions are central to many green strategies. msu.edu Photocatalytic reactions using clean oxidants like hydrogen peroxide (H₂O₂) represent a green approach to certain transformations. rsc.org Recently, an efficient cobalt-based catalytic system has been developed for the synthesis of alkoxysilanes in green solvents like alcohols, operating under mild conditions such as room temperature and producing hydrogen as a valuable byproduct. csic.es Nickel-catalyzed hydrosilylation of alkenes also offers an efficient route with high selectivity under mild conditions. organic-chemistry.org

One-Pot Processes: "Telescoping" multiple reaction steps into a single, one-pot procedure is a key strategy. msu.educsic.es This minimizes the need for intermediate purification steps, reducing solvent use and waste generation. For example, a one-pot process can combine the dehydrogenative coupling of silanes with alcohols and the hydrosilylation of alkenes to produce alkoxy-substituted silanes. csic.es

Sustainable Precursors and Solvents: A significant push involves using sustainable starting materials and environmentally friendly solvents. rsc.org This includes sourcing silica from natural and waste products like rice hulls or sugarcane bagasse. rsc.org The use of alcohols as green solvents is another key aspect of these emerging methods. csic.es

Reaction Conditions: Green approaches prioritize mild reaction conditions, such as ambient temperature and pressure, to reduce energy consumption. csic.es Some methods are designed to proceed without the use of expensive or hazardous catalysts and solvents. researchgate.net

Table 2: Overview of Emerging Green Synthetic Approaches for Organosilanes

| Approach | Key Features | Examples & Benefits |

|---|---|---|

| Catalyst-Free Methods | Reactions proceed under "green" conditions without expensive or hazardous catalysts. researchgate.net | Azide-alkyne cycloaddition for post-polymerization functionalization without solvents or amines. researchgate.net |

| Photocatalysis | Utilizes light to drive chemical reactions, often with clean oxidants. rsc.org | Photocatalytic hydroxylation of benzene using an organosilane-functionalized photocatalyst and H₂O₂. rsc.org |

| Homogeneous Catalysis | Employs efficient metal catalysts (e.g., cobalt, nickel) in green solvents. csic.esorganic-chemistry.org | Cobalt-catalyzed one-pot synthesis of alkoxysilanes in alcohols at room temperature, co-producing hydrogen. csic.es |

| Hydrothermal Sol-Gel | A multi-step method using sustainable precursors. rsc.org | Two-step synthesis of superhydrophobic silica nanoparticles using TEOS and hexadecyltrimethoxysilane. rsc.org |

| Direct Process Advancement | Focuses on avoiding chlorosilanes by reacting silicon directly with alcohols. mdpi.com | Direct reaction of silicon with ethanol in a high-boiling siloxane liquid to produce triethoxysilane. mdpi.com |

These evolving strategies are crucial for the sustainable production of a wide range of organosilicon compounds, including this compound.

Purification and Isolation Techniques for this compound

Following synthesis, the purification and isolation of this compound are essential to remove impurities, unreacted starting materials, and byproducts, ensuring the final product meets the required quality standards. analyticachemie.in Given the long alkyl chain of this compound, which imparts significant hydrophobicity, the techniques employed are often similar to those used for other non-polar, high-molecular-weight organic compounds like phytosterols. nih.gov

A variety of state-of-the-art techniques can be tailored for the specific requirements of isolating this compound. analyticachemie.in The primary methods include:

Chromatography: This is a powerful and widely used set of techniques for separation and purification. edubirdie.com

Column Chromatography: A fundamental technique using a solid stationary phase like silica gel to separate components of a mixture. nih.govedubirdie.com

Flash Chromatography: An evolution of column chromatography that uses pressure to speed up the separation process, making it faster and more efficient. analyticachemie.in

High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is highly effective for purifying hydrophobic compounds. analyticachemie.incem.com In RP-HPLC, a non-polar stationary phase (like octadecylsilyl-modified silica, C18) is used with a polar mobile phase.

Crystallization: This is a classic and effective method for purifying solid compounds. analyticachemie.innih.gov The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. nih.gov

Extraction: Solvent extraction is used to separate the target compound from a mixture based on its differential solubility in two immiscible liquids. analyticachemie.innih.gov

Distillation: This technique is suitable for purifying liquids based on differences in boiling points and can be used if the silanol is liquid and thermally stable, and its impurities have sufficiently different boiling points. analyticachemie.in

Precipitation and Lyophilization: After purification, especially from an aqueous or solvent-based chromatography process, the final product must be isolated as a solid. Precipitation involves causing the purified compound to come out of solution, while lyophilization (freeze-drying) removes the solvent by sublimation, yielding a dry powder. cem.com

One specific literature reference mentions the purification of this compound using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (THF), followed by isolation using a defined separation scheme. tamu.edu

Table 3: Common Purification and Isolation Techniques

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Flash Chromatography | Adsorption onto a solid phase (e.g., silica gel) with separation based on polarity. analyticachemie.in | Removal of polar and non-polar impurities from the crude reaction mixture. |

| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. cem.com | High-purity separation of the hydrophobic silanol from closely related impurities. |

| Crystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. nih.gov | Final purification step to obtain a high-purity, crystalline solid product. |

| Solvent Extraction | Differential solubility in immiscible liquid phases. analyticachemie.innih.gov | Initial workup step to separate the product from aqueous or highly polar phases. |

| Lyophilization | Removal of solvent (typically water) via sublimation under vacuum. cem.com | Isolation of the final product as a dry powder after purification via aqueous HPLC. |

The selection and combination of these techniques are customized to achieve the desired purity for research, development, or commercial applications. analyticachemie.in

Fundamental Principles of Organosilane Self-Assembly

The self-assembly of organosilanes is a process driven by the spontaneous organization of molecules into stable, well-defined structures on a substrate. cambridge.org This phenomenon is primarily governed by the chemical affinity of a reactive headgroup for a specific substrate. aip.org For organosilanes, the assembly process typically occurs on hydroxylated surfaces, such as silicon with its native oxide layer (SiO₂). nih.govaip.org

The mechanism proceeds through two principal steps:

Hydrolysis: The process begins with the hydrolysis of the organosilane precursor, such as an alkoxysilane or chlorosilane, in the presence of trace amounts of water. This reaction converts the hydrolyzable groups (e.g., -Cl, -OCH₃) into reactive silanol groups (-Si-OH). researchgate.net For this compound, the precursor is typically octadecyldimethylchlorosilane.

Condensation: The newly formed silanol headgroups then undergo condensation reactions. This involves the formation of covalent siloxane bonds (Si-O-Si) in two ways: vertically with the hydroxyl groups (-OH) on the substrate surface, anchoring the molecule, and laterally with adjacent silanol molecules, creating a cross-linked network. aip.orgbeilstein-journals.org

Formation and Structural Characteristics of Self-Assembled Monolayers (SAMs)

The formation of SAMs from this compound precursors results in a molecularly thin organic layer that dramatically alters the properties of the underlying substrate. The structural integrity and characteristics of these monolayers are dictated by a complex interplay of kinetic and thermodynamic factors, the inherent geometry of the molecule, and the nature of the substrate.

The process is understood to occur in distinct phases:

Nucleation: Initially, molecules adsorb onto the surface, forming randomly dispersed, low-density islands. wikipedia.orgkyoto-u.ac.jp

Growth: These islands then grow as more molecules are adsorbed. kyoto-u.ac.jp For octadecyltrichlorosilane (OTS), a related compound, this growth has been observed to proceed via the expansion of patches until a complete monolayer is formed. acs.org

Coalescence: Finally, the growing islands merge, and the molecules organize into a more ordered, high-density structure. kyoto-u.ac.jp

Thermodynamically, the process is favored by the strong, exothermic formation of Si-O-Si bonds at the interface. aip.org Temperature plays a crucial role; lower temperatures can slow down the reaction kinetics, which reduces thermal disorder and allows for the formation of more highly ordered SAMs. researchgate.net Conversely, higher temperatures can accelerate the process but may lead to less organized structures. The concentration of the precursor in the deposition solution is also a key parameter, with lower concentrations often requiring longer deposition times but yielding more crystalline domains. wikipedia.org The thermodynamics of silica self-assembly involves a balance of reactions including hydrolysis, silanol dissociation, and condensation, with the net enthalpy of the process being a critical factor. elsevierpure.com

The molecular architecture of a SAM is defined by the orientation and packing of the constituent molecules. In an ideal, densely packed SAM, the long alkyl chains of the octadecyl groups align themselves in a nearly all-trans conformation, oriented with a specific tilt angle relative to the surface normal. nih.gov

However, the nature of the silane precursor significantly influences the final structure. Specifically, the number of reactive functional groups on the silicon headgroup is critical.

Trichlorosilanes (e.g., Octadecyltrichlorosilane - OTS): These precursors have three reactive sites, allowing for extensive lateral cross-linking between adjacent molecules. This results in the formation of a robust, densely packed, and highly ordered polysiloxane network. acs.orgnist.govnih.gov

Monochlorosilanes (e.g., Octadecyldimethylchlorosilane): As the precursor to this compound, this molecule has only one reactive site. Consequently, it can only form a covalent bond with the substrate and cannot form the lateral Si-O-Si cross-links that stabilize the monolayer. Research demonstrates that SAMs prepared from these monochlorinated species are significantly less dense and more poorly ordered compared to their trichlorinated counterparts. acs.orgnist.govnih.govresearchgate.net

The table below compares typical characteristics of SAMs formed from trichlorosilane (B8805176) precursors with those expected from monochlorosilane precursors.

| Feature | Trichlorosilane SAMs (e.g., from OTS) | Monochlorosilane SAMs (e.g., from Octadecyldimethylchlorosilane) |

| Packing Density | Densely packed | Less dense, poorly ordered acs.orgnist.govnih.gov |

| Lateral Cross-linking | Extensive Si-O-Si network | No intermolecular Si-O-Si bonds |

| Molecular Order | High, crystalline-like | Poorly ordered acs.orgnist.govnih.gov |

| Reported Thickness (OTS) | ~2.6 nm acs.orgnih.gov | Thinner, less defined due to disorder |

| Water Contact Angle (OTS) | ~109-110° (hydrophobic) nih.gov | Lower, indicates less dense packing |

Table 1: Comparison of SAM characteristics based on precursor functionality.

The substrate plays a paramount role in the formation and quality of organosilane SAMs. The primary requirement is the presence of hydroxyl (-OH) groups on the surface, which are necessary for the condensation reaction that covalently binds the silane molecules. nih.govresearchgate.net

Key substrate characteristics influencing SAM formation include:

Surface Composition: Silicon wafers with their native oxide layer (SiO₂) are the most common substrates due to their smooth surface and abundant silanol groups. aip.org Other hydroxylated surfaces like glass, mica, and other metal oxides are also used. cambridge.orgaip.orgaip.org The chemical formation of octadecyltrichlorosilane (OTS) SAMs has been evaluated on various dielectric materials like SiO₂ and Si₃N₄. aip.org

Surface Roughness: A smooth substrate surface is crucial for the formation of a uniform, highly ordered monolayer. Rough surfaces can lead to defects and disordered domains in the SAM. aip.org Ultrasmooth OTS monolayers with a root mean square (RMS) roughness of approximately 1.0 Å can be achieved on SiO₂ surfaces. acs.org

Surface Cleanliness and Water Content: The substrate must be meticulously cleaned to remove organic contaminants. A critical factor is the amount of water present on the surface and in the reaction environment. While a thin layer of adsorbed water is essential for the hydrolysis of the silane precursor, an excess of water can lead to polymerization of the silane in solution before it reaches the surface, resulting in the deposition of aggregates rather than a uniform monolayer. researchgate.netbeilstein-journals.orgnih.gov

Controlled Self-Assembly Methodologies

To fabricate high-quality SAMs with reproducible characteristics, precise control over the deposition process is essential. Various methodologies have been developed to manage the self-assembly of organosilanes, with vapor deposition being a prominent technique.

Vapor-phase deposition, often referred to as chemical vapor deposition (CVD), is a powerful technique for forming organosilane SAMs. nih.gov In this method, the substrate is exposed to the vapor of the organosilane precursor within a controlled environment, typically under reduced pressure or at elevated temperatures. researchgate.netnih.gov

The process involves the following steps:

The organosilane precursor is vaporized. researchgate.net

The vaporized molecules are transported to the substrate.

The molecules adsorb onto the substrate surface and react with the surface hydroxyl groups to form a covalent bond. researchgate.net

Vapor deposition offers several advantages over traditional solution-based immersion methods:

Reduced Contamination: It minimizes the use of solvents, thereby reducing potential contamination and chemical waste. nih.gov

Higher Quality Films: Vapor-deposited SAMs are often of higher quality, with greater order and fewer defects or multilayer aggregates compared to solution-grown films. nih.govkyoto-u.ac.jp

Precise Control: The process allows for fine control over parameters such as temperature, pressure, and deposition time, enabling the reproducible fabrication of monolayers with specific properties. researchgate.netresearchgate.net For instance, by controlling the exposure time to OTS vapors, the water contact angle of the resulting surface can be continuously tuned. researchgate.net

The table below summarizes typical parameters used in vapor deposition for various organosilanes.

| Organosilane Precursor | Substrate | Temperature | Pressure | Deposition Time | Resulting Film Characteristics |

| Octadecyltrimethoxysilane (B1207800) (ODS) | SiO₂/Si | 150°C | Atmospheric | >100 min | Hydrophobic monolayer, water contact angle >100° researchgate.netkyoto-u.ac.jp |

| Fluoroalkylsilane (FAS) | SiO₂/Si | 150°C | Atmospheric | ~20 min | Highly hydrophobic monolayer, water contact angle >100° researchgate.netkyoto-u.ac.jp |

| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | 150°C | Low Pressure | Varies | Forms stable aminosilane (B1250345) films nih.gov |

| Octadecyltrichlorosilane (OTS) | Silicon | Ambient | Vacuum | 24 h | Allows precise variation of hydrophobicity researchgate.net |

Table 2: Representative parameters for vapor deposition of organosilane SAMs.

Solution-Phase Self-Assembly Protocols

The formation of ordered octadecylsiloxane monolayers on substrates is most commonly achieved through the solution-phase self-assembly of reactive organosilane precursors. While this compound itself can be involved, the process typically utilizes more reactive compounds like octadecyltrichlorosilane (OTS) or octadecyltrimethoxysilane (ODTMS). The fundamental mechanism involves two key steps: hydrolysis of the precursor's reactive headgroup in the presence of trace amounts of water to form highly reactive octadecylsilanol intermediates, followed by the condensation of these silanols with hydroxyl groups on the substrate surface and with each other to form a covalently bonded and cross-linked siloxane (Si-O-Si) network.

Control over this process is critical to forming a high-quality monolayer rather than a disordered multilayered polymer film. To this end, self-assembly is typically carried out in anhydrous, nonpolar organic solvents. The absence of bulk water in the solvent prevents premature and uncontrolled polymerization of the silane molecules before they can adsorb and organize on the substrate surface. A thin layer of adsorbed water on the substrate itself is usually sufficient to initiate the necessary hydrolysis at the interface. The choice of solvent, precursor concentration, and immersion time are all critical parameters that influence the final structure and coverage of the monolayer. researchgate.net

Several protocols have been developed to optimize the formation of these monolayers. The substrate is immersed in a dilute solution of the organosilane precursor for a specified duration, after which it is rinsed to remove non-covalently bonded molecules. The quality of the resulting film is highly dependent on controlling variables such as the residual water concentration in the solvent and the age of the precursor solution. researchgate.net

Table 1: Typical Experimental Parameters for Solution-Phase Self-Assembly of Octadecylsiloxane Monolayers

| Parameter | Typical Values/Conditions | Rationale/Effect on Assembly | Source(s) |

|---|---|---|---|

| Precursor | Octadecyltrichlorosilane (OTS), Octadecyltrimethoxysilane (ODTMS) | Highly reactive headgroups that hydrolyze to form silanols for self-assembly and covalent bonding. | beilstein-journals.orgmdpi.com |

| Solvent | Toluene, Bicyclohexyl, Hexadecane | Anhydrous, nonpolar solvents to control hydrolysis and prevent solution-phase polymerization. | researchgate.netbeilstein-journals.orgnycu.edu.tw |

| Precursor Conc. | 1 mM to 1% v/v | Affects adsorption kinetics and the potential for multilayer formation. | nycu.edu.tw |

| Immersion Time | 20 min to several hours | Determines the extent of surface coverage and molecular organization. | beilstein-journals.orgnycu.edu.tw |

| Temperature | Room Temperature to 70 °C | Influences reaction rates and molecular mobility on the surface. | beilstein-journals.org |

Patterning and Nanostructuring via Particle Lithography

Particle lithography is a versatile and high-throughput technique used to generate well-defined nanopatterns of organosilane monolayers on various substrates. beilstein-journals.orgacs.org This method employs a self-assembled mask of monodisperse micro- or nanospheres (typically made of polystyrene latex or silica) to direct the deposition of molecules to specific locations on a surface. beilstein-journals.org The process allows for the creation of periodic two-dimensional arrays of nanostructures over large areas, with a surface density on the order of 10⁹ nanostructures per square centimeter. beilstein-journals.org

The general procedure involves depositing the spherical particles from a colloidal suspension onto a substrate, where they form a close-packed monolayer. This monolayer then acts as a physical mask. The organosilane precursor, such as OTS, is subsequently applied, and it assembles only on the substrate areas not protected by the particles. Finally, the particle mask is removed, typically by rinsing or sonication, revealing the organosilane nanopattern. The geometry of the resulting nanostructures can be precisely controlled by the deposition method used. beilstein-journals.orgbeilstein-journals.org

Three primary protocols are used to apply the organosilane in conjunction with particle lithography:

Immersion in Solution : The masked substrate is dipped into a solution containing the organosilane precursor. The molecules self-assemble in the voids between the particles, leading to the formation of a film with nanoholes or nanopores after the mask is removed. beilstein-journals.orgacs.org

Heated-Vapor Deposition : The masked substrate is placed in a sealed vessel with the organosilane precursor, which is then heated to create a vapor. The vapor deposits onto the exposed areas of the substrate. This method can uniquely produce ring-shaped nanostructures, as molecules can accumulate at the meniscus formed by trace water at the particle-substrate contact line. beilstein-journals.org

Contact Printing : An elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with the organosilane and brought into contact with the masked substrate. The molecules are transferred from the stamp to the substrate through the openings in the particle mask. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Particle Lithography Protocols for Organosilane Nanopatterning

| Protocol | Deposition Method | Typical Resulting Nanostructure | Key Features | Source(s) |

|---|---|---|---|---|

| Immersion | Substrate is dipped in an organosilane solution (e.g., OTS in bicyclohexyl). | Nanopores / Nanoholes in a continuous monolayer. | Simple, relies on solution-phase self-assembly in the masked regions. | beilstein-journals.orgbeilstein-journals.orgacs.org |

| Vapor Deposition | Masked substrate is exposed to heated organosilane vapor. | Ring-shaped nanostructures. | Vapor-phase transport allows for unique deposition profiles around the mask particles. | beilstein-journals.orgresearchgate.net |

| Contact Printing | An "inked" PDMS stamp transfers organosilane through the mask. | Nanostructures corresponding to the voids in the mask. | Enables transfer of the precursor film through permeation. | beilstein-journals.orgbeilstein-journals.org |

Investigation of Interfacial Phenomena and Intermolecular Interactions in Assembled Systems

The structure, stability, and function of self-assembled octadecylsiloxane systems are dictated by a hierarchy of chemical bonds and intermolecular forces. acs.orgnih.gov A comprehensive understanding of these interactions at the molecular level is crucial for designing robust and functional surfaces. The key interactions can be categorized into strong covalent bonds that provide adhesion and cohesion, and weaker, non-covalent interactions that drive the ordering and packing of the monolayer. nih.govscispace.com

Covalent Bonding: The primary forces responsible for the durability of the monolayer are strong covalent bonds. These include:

Si-O-Substrate Bonds: These bonds form between the silicon headgroups of the molecules and hydroxyl groups on the substrate (e.g., silicon oxide, mica, or aluminum oxide), anchoring the monolayer to the surface. mdpi.com

Si-O-Si (Siloxane) Bonds: These bonds form laterally between adjacent hydrolyzed silane molecules. This extensive cross-linking creates a robust, two-dimensional network that imparts significant chemical and thermal stability to the film. mdpi.comunlp.edu.ar

Intermolecular Interactions: While covalent bonds anchor the film, weaker intermolecular forces are critical for the self-organization process and the final ordered structure.

Van der Waals Forces: These are the dominant attractive forces between the long, nonpolar octadecyl (C18) alkyl chains. The collective strength of these interactions encourages the chains to align parallel to each other in a tightly packed, all-trans conformation, minimizing free energy. This ordering is responsible for the formation of a dense, quasi-crystalline film and is a key requirement for creating a low-energy, hydrophobic surface. nih.govaps.org

Hydrogen Bonding: During the assembly process, hydrogen bonds form between the intermediate silanol (Si-OH) headgroups and with adsorbed water on the surface. These interactions play a critical role in pre-organizing the molecules at the interface before the final, irreversible covalent siloxane bonds are formed. researchgate.net

The interplay of these forces governs the final architecture of the monolayer. The hydrophobic character of the assembled system, for instance, is a direct consequence of the highly ordered, dense array of terminal methyl (CH₃) groups presented at the interface. researchgate.net

Table 3: Intermolecular and Covalent Interactions in Assembled Octadecylsiloxane Systems

| Interaction Type | Groups/Molecules Involved | Role in the Assembled System | Source(s) |

|---|---|---|---|

| Covalent Bond | Si-O-Substrate | Anchors the monolayer to the substrate surface, providing robust adhesion. | mdpi.com |

| Covalent Bond | Si-O-Si (Siloxane) | Creates a cross-linked network between adjacent molecules, ensuring chemical and thermal stability. | unlp.edu.ar |

| Van der Waals Forces | -CH₂- and -CH₃ groups of adjacent octadecyl chains | Drives the close packing and ordering of alkyl chains, leading to a dense, low-energy film. | nih.govaps.org |

| Hydrogen Bond | Si-OH --- HO-Si or Si-OH --- H₂O | Facilitates the initial organization of precursor molecules on the surface prior to covalent cross-linking. | researchgate.net |

Reactivity and Chemical Derivatization of Octadecyldimethylsilanol

Reactions of the Silanol (B1196071) (Si-OH) Functional Group

The silicon-oxygen bond in the silanol group is polar, and the hydrogen atom is weakly acidic, making it susceptible to reaction with a variety of reagents. The key reactions of this functional group include silylation of other hydroxyl-containing compounds and condensation reactions, both with itself and with other silanols.

Octadecyldimethylsilanol can act as a silylating agent, reacting with other compounds containing hydroxyl groups to form silyl (B83357) ethers. This reaction involves the formation of a new silicon-oxygen bond with the hydroxyl-containing substrate, releasing a molecule of water. This process is a type of condensation reaction and can be catalyzed by both acids and bases.

The silylation of hydroxyl groups on various substrates is a common method for surface modification. For instance, the hydroxyl groups present on the surface of materials like cellulose (B213188) can be silylated by organosilanols. scirp.orgmdpi.comnih.gov This functionalization alters the surface properties, often imparting hydrophobicity. mdpi.com The reaction between this compound and the surface hydroxyls of cellulose would result in the formation of Si-O-C bonds, covalently linking the long octadecyl chains to the cellulose backbone. scirp.orgmdpi.com

In addition to surface modification, silylation can be performed on polyols and diols in solution. researchgate.netresearchgate.net The regioselectivity of such reactions, particularly the preferential silylation of primary hydroxyl groups, can be influenced by the choice of solvent and catalyst. researchgate.netresearchgate.net While specific studies detailing the silylation of polyols with this compound are not prevalent, the general principles of silylation chemistry suggest that such reactions are feasible. The bulky octadecyl group would likely influence the reaction rate and selectivity due to steric hindrance.

| Substrate Type | Hydroxyl Group Source | Potential Product |

| Polysaccharides | Cellulose, Starch | Surface-modified, hydrophobic polysaccharide |

| Polyols | Glycerol, Sugars | Silyl ethers of the polyol |

| Alcohols | Simple and complex alcohols | Alkyl silyl ethers |

| Inorganic Oxides | Silica (B1680970), Alumina | Surface-grafted siloxane layers |

A characteristic reaction of silanols is their tendency to undergo condensation to form siloxane bonds (Si-O-Si). wikipedia.org this compound can react with itself (self-condensation) or with other silanols (intermolecular condensation) to form larger molecules. scispace.com This process is an equilibrium reaction and can be catalyzed by both acids and bases. unm.edu

Under acidic conditions, the condensation mechanism typically involves the protonation of a silanol group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another silanol molecule. unm.edunih.gov In basic media, a silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks another neutral silanol molecule. unm.edunih.gov

The self-condensation of two molecules of this compound results in the formation of 1,1,3,3-tetramethyl-1,3-dioctadecyldisiloxane, also known as dioctadecyltetramethyldisiloxane, with the elimination of a water molecule. This reaction is the fundamental step in the formation of silicone oligomers and polymers from silanol precursors. The long octadecyl chain can influence the rate and extent of condensation due to steric hindrance.

Synthesis of this compound Derivatives

The reactive silanol group of this compound serves as a handle for the synthesis of various derivatives, including fluorosilanes and siloxane oligomers.

While the direct conversion of a silanol to a fluorosilane is not the most common transformation, plausible synthetic routes can be devised. One approach involves the initial conversion of the silanol to a more reactive species, such as a chlorosilane. This can be achieved by reacting this compound with a chlorinating agent. The resulting octadecyldimethylchlorosilane can then be treated with a fluoride (B91410) source, such as hydrofluoric acid (HF) or a fluorinating reagent like Olah's reagent (a pyridine-HF complex), to yield octadecyldimethylfluorosilane. nih.gov Another potential method involves the use of reagents that can directly convert a C-OH bond to a C-F bond, although their application to Si-OH bonds would need to be investigated.

Alternatively, fluoride-mediated cleavage of a silyl ether could be employed. uib.no This would involve first reacting the this compound with a suitable protecting group to form a silyl ether, which is then cleaved with a fluoride source to generate the desired fluorosilane. uib.no The synthesis of organofluorine compounds can also be achieved through direct fluorination using specialized reagents. chemrxiv.orgdtic.mil

As mentioned in section 4.1.2, the self-condensation of this compound is the primary route to the formation of siloxane oligomers. The simplest of these is the dimer, dioctadecyltetramethyldisiloxane. The formation of this disiloxane (B77578) is an equilibrium process that can be driven to completion by removing the water formed during the reaction. nih.gov

The synthesis of well-defined siloxane chains can be achieved through a stepwise approach. rsc.orgnorthwestern.edu For instance, reacting a silanol with a dichlorosilane (B8785471) can be used to build longer siloxane chains in a controlled manner. rsc.org In the case of this compound, its controlled condensation can lead to the formation of not only the dimer but also trimers and higher oligomers. The reaction conditions, such as temperature, catalyst, and concentration, will influence the degree of polymerization and the distribution of oligomer chain lengths.

Kinetic and Catalytic Aspects of Derivatization Reactions

The rates of the derivatization reactions of this compound are significantly influenced by various factors, including the choice of catalyst, pH, solvent, and temperature. tandfonline.combohrium.comsemanticscholar.org

The condensation of silanols is subject to both acid and base catalysis. unm.edu Lewis acids have also been shown to be effective catalysts for silanol polycondensation, with the advantage of potentially reducing the formation of cyclic siloxane byproducts. acs.org The catalytic activity is influenced by the nature of the catalyst, with factors such as the acidity or basicity and the steric environment around the catalytic center playing a crucial role. acs.org

The kinetics of silanol condensation are complex and can be influenced by steric and electronic effects of the substituents on the silicon atom. tandfonline.combohrium.com The long, bulky octadecyl group in this compound is expected to exert a significant steric effect, likely slowing down the rate of condensation compared to smaller alkylsilanols. sci-hub.se The reaction order for silanol condensation has been reported to be second order in some cases. nih.gov

Enzymatic catalysis offers a green chemistry approach to silylation reactions. mdpi.comresearchgate.netmanchester.ac.uk Enzymes such as silicatein-α have been shown to catalyze the condensation of organosilanols with alcohols to form silyl ethers. mdpi.comresearchgate.netmanchester.ac.uk The substrate scope and efficiency of such biocatalysts are areas of ongoing research.

| Factor | Influence on Reaction Rate |

| Catalyst | Both acids (Brønsted and Lewis) and bases accelerate condensation reactions. unm.eduacs.org |

| pH | The rate of condensation is highly pH-dependent, with minima typically around neutral pH. unm.edu |

| Solvent | The polarity and protic nature of the solvent can influence reaction rates. |

| Temperature | Higher temperatures generally increase the rate of condensation. researchgate.net |

| Steric Hindrance | Bulky substituents, such as the octadecyl group, can decrease the reaction rate. sci-hub.se |

| Concentration | Higher concentrations of reactants generally lead to faster reaction rates. |

Polymerization Science and Organosilicon Polymer Synthesis from Octadecyldimethylsilanol

Mechanisms of Polycondensation Involving Silanol (B1196071) Groups

The formation of polysiloxanes from silanol precursors, including octadecyldimethylsilanol, occurs through polycondensation reactions. This process involves the reaction between two silanol (Si-OH) groups to form a siloxane bond (Si-O-Si) with the elimination of a water molecule. nih.gov These condensation reactions can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. unm.edu

Acid-Catalyzed Condensation: Under acidic conditions, the reaction is initiated by the protonation of a silanol group, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another silanol group. unm.edu The subsequent removal of a water molecule results in the formation of the siloxane linkage. Acid-catalyzed processes generally favor the formation of linear or less branched polymer structures. gelest.com

Base-Catalyzed Condensation: In the presence of a base, a silanol group is deprotonated to form a highly reactive silanolate anion (Si-O⁻). unm.edu This anion then acts as a potent nucleophile, attacking another neutral silanol group. This leads to the formation of a siloxane bond and the regeneration of the basic catalyst. Base-catalyzed conditions tend to promote the formation of more highly branched or cross-linked networks. unm.edugelest.com

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

|---|---|---|

| Initiating Step | Protonation of a silanol group | Deprotonation of a silanol group to form a silanolate anion |

| Attacking Species | Neutral silanol group (nucleophile) | Silanolate anion (strong nucleophile) |

| Typical Resulting Structure | Weakly branched, more linear polymers unm.edugelest.com | Highly branched, colloidal particles unm.edugelest.com |

Formation of Linear and Branched Polysiloxane Structures

The final architecture of a polysiloxane is dictated by the functionality of the silane (B1218182) precursors used in the polymerization. wikipedia.org Monofunctional silanols like this compound, which possess only one reactive site, act as chain terminators or "capping agents". wikipedia.org

When this compound is introduced into a polymerization reaction with difunctional monomers (e.g., dihydroxydimethylsilane), it effectively caps (B75204) the ends of the growing linear polysiloxane chains. This prevents further chain extension at that end, allowing for precise control over the final molecular weight of the polymer. The resulting structure is a linear polydimethylsiloxane (B3030410) with octadecyldimethylsilyl groups at the chain ends.

Copolymerization Strategies with Organic and Inorganic Monomers

This compound can be copolymerized with a diverse range of organic and inorganic monomers to create hybrid materials that combine the desirable properties of different polymer classes. wiley-vch.de

Copolymerization with Inorganic Monomers: A common strategy involves the co-hydrolysis and co-condensation of this compound with other alkoxysilanes, such as tetraethoxysilane (TEOS), in a sol-gel process. nih.govresearchgate.net This incorporates the long, hydrophobic octadecyl chains into the resulting inorganic silica (B1680970) network. The organic groups become covalently attached to the inorganic structure, creating a hybrid material with modified surface properties, such as increased hydrophobicity. nih.gov

Copolymerization with Organic Monomers: Creating copolymers with organic monomers can be achieved through various synthetic routes. One approach is to use a silane coupling agent that contains a polymerizable organic group (e.g., a vinyl or methacrylate (B99206) group). This agent can first be reacted with silanols and then copolymerized with conventional organic monomers like styrene (B11656) or acrylates. This results in polymers where polysiloxane blocks are integrated with organic polymer backbones, yielding materials with a unique combination of flexibility, thermal stability (from the siloxane component), and mechanical strength (from the organic component). escholarship.org

Crosslinking Behavior and Development of Siloxane Networks

While this compound itself cannot form a cross-linked network due to its monofunctionality, it is a critical component in controlling the structure and properties of siloxane networks. nih.gov The cross-linking of siloxane polymers is essential for creating silicone elastomers and resins. researchgate.net

In condensation-cure systems, silanol-terminated polymers are reacted with multifunctional cross-linking agents (often alkoxysilanes) in the presence of a catalyst. nih.govresearchgate.net this compound can be used as a chain-end modifier for the initial silanol-terminated polymer. By controlling the ratio of the monofunctional silanol to difunctional silanols during the initial polymer synthesis, the average molecular weight between potential cross-linking points can be precisely regulated. A higher concentration of this compound leads to longer chains between cross-links, resulting in a lower cross-link density and a softer, more flexible final elastomer. The long octadecyl chains also impart significant hydrophobicity to the network.

| Monomer Type | Functionality | Role in Polymerization | Example |

|---|---|---|---|

| Monofunctional | 1 | Chain Termination / Capping wikipedia.org | This compound |

| Difunctional | 2 | Chain Propagation (Linear) | Dihydroxydimethylsilane |

| Trifunctional | 3 | Branching / Cross-linking wikipedia.org | Methyltrichlorosilane |

Synthesis of Silicone-Based Polymers and Hybrid Organosilicon Materials

The incorporation of this compound is a key strategy for synthesizing a variety of specialized silicone polymers and hybrid organosilicon materials. wiley-vch.de

Silicone Fluids and Surface Modifiers: The reaction of this compound with difunctional silanes allows for the synthesis of well-defined, low-molecular-weight silicone fluids. The octadecyl end groups significantly influence the fluid's properties, such as viscosity, lubricity, and surface tension. These molecules are also used to create hydrophobic surfaces on substrates like glass or silica. The silanol group reacts with surface hydroxyls, covalently bonding the long alkyl chains and creating a low-energy, water-repellent surface.

Hybrid Organic-Inorganic Materials: In the field of hybrid materials, this compound is used as a modifying agent in sol-gel syntheses. nih.govresearchgate.net By co-condensing it with precursors like tetraethoxysilane (TEOS) and an organofunctional silane (e.g., 3-methacryloxypropyltrimethoxysilane), a hybrid network is formed. researchgate.net This network contains an inorganic silica backbone modified with both organic functional groups and the long, non-polar octadecyl chains. These materials find applications as protective coatings, combining the durability of silica with the flexibility and hydrophobicity imparted by the organic components. researchgate.netresearcher.life

Applications of Octadecyldimethylsilanol in Advanced Materials Science

Surface Modification Technologies

The ability of Octadecyldimethylsilanol to alter the surface characteristics of various substrates is a cornerstone of its utility in materials science. Through self-assembly or covalent bonding, it forms a robust and stable monolayer on surfaces, imparting new functionalities.

Enhancement of Surface Hydrophobicity and Control of Wettability

The primary application of this compound in surface modification is to induce hydrophobicity. The long C18 alkyl chain of the molecule orients away from the substrate, creating a low-energy surface that repels water. gelest.com This modification is crucial for developing self-cleaning, anti-icing, and anti-corrosion surfaces. mdpi.comaujst.com

The degree of hydrophobicity, quantified by the water contact angle, can be precisely controlled. Research has demonstrated that the length of the alkyl chain is a critical factor in governing hydrophobicity. researchgate.net For instance, surfaces modified with octyl-functionalized nanoparticles exhibited a high water contact angle of 150.6° ± 6.6°, rendering them highly hydrophobic. researchgate.net In contrast, methyl-functionalized nanoparticles were hydrophilic, with a water contact angle of 0°. researchgate.net This stark difference underscores the role of the long alkyl chain in repelling water. The wettability of a surface can be tailored by controlling the density and arrangement of the octadecyl groups on the surface. researchgate.net

| Surface Treatment | Water Contact Angle (°) | Reference |

|---|---|---|

| Untreated Silica (B1680970) Nanoparticles | 0 | researchgate.net |

| Methyl-functionalized Nanoparticles | 0 | researchgate.net |

| Octyl-functionalized Nanoparticles | 150.6 ± 6.6 | researchgate.net |

| Organosilicon Film | 100 | mdpi.com |

| Organosilicon Film on Roughened Surface | 128 | mdpi.com |

Tailoring Surface Chemical Functionality for Specific Interactions

Beyond simply creating a hydrophobic surface, this compound can be used to tailor the chemical functionality of a surface for specific interactions. While the octadecyl group provides a nonpolar, hydrophobic character, the silanol (B1196071) group's reactivity allows for further chemical modifications. This enables the creation of surfaces with controlled chemical properties to influence protein adsorption, cell adhesion, or the attachment of other specific molecules. nih.govnih.gov This tailored functionality is crucial in the development of biocompatible materials, sensors, and microfluidic devices where specific surface interactions are required. researchgate.netresearchgate.net

Integration into Hybrid and Composite Materials

Role as Fillers and Pigment Dispersants

In many composite materials, inorganic fillers and pigments are added to a polymer matrix to enhance properties such as mechanical strength, thermal stability, or to provide color. However, these inorganic particles often have a tendency to agglomerate due to their high surface energy, leading to poor dispersion and a reduction in the final properties of the composite. mdpi.commdpi.com

This compound can be used to pre-treat the surfaces of these fillers and pigments. gelest.com The silanol group reacts with the particle surface, while the long octadecyl chain provides a steric barrier that prevents the particles from clumping together. arkema.com This results in a more uniform dispersion of the filler or pigment throughout the polymer matrix, which is essential for achieving the desired performance enhancements. ulprospector.comlubrizol.com Improved dispersion leads to better color consistency in pigmented systems and more effective reinforcement in filled composites. cfmats.com

Improvement of Interfacial Compatibility in Composites

The challenge of incompatibility between hydrophilic inorganic fillers and a hydrophobic polymer matrix is a common issue in composite materials. specialchem.comspecialchem.com This incompatibility can lead to weak interfacial adhesion, void formation, and ultimately, poor mechanical properties. By modifying the surface of the inorganic filler with this compound, its surface energy is lowered, making it more compatible with the nonpolar polymer matrix. researchgate.netnih.gov This improved compatibility enhances the wetting of the filler by the polymer during processing and promotes stronger adhesion at the interface. researchgate.net The result is a composite material with improved mechanical properties, such as tensile strength and impact resistance, as well as enhanced long-term durability. researchgate.net

Development of Silica-Based Hybrid Materials

This compound and related long-chain alkylsilanes are integral to the development of advanced silica-based hybrid materials. These organic-inorganic composites merge the robustness of a silica network with the functional properties endowed by the organic moieties, such as hydrophobicity and tailored surface energy. The sol-gel process is a common and versatile method for creating these materials, often involving the co-condensation of a primary silica precursor like tetraethoxysilane (TEOS) with an organosilane.

The incorporation of long-chain alkyl substituents, such as the octadecyl group, into the silica matrix significantly alters the material's properties. In one-step synthesis processes, long-chain alkylsilanes can act as steric hindrance agents. This slows their self-condensation and allows for the initial formation of silica nanoparticles from TEOS. Subsequently, the alkylsilane reacts with the hydroxyl groups on the surface of these nanoparticles, yielding hybrid alkyl-modified silica particles with pronounced superhydrophobic characteristics nih.gov. Research has shown that a superhydrophobic coating can be achieved when the alkyl chain length is greater than ten carbons, resulting in a unique raspberry-like hierarchical surface morphology nih.gov.

These hybrid materials are noted for their tunable properties, which are a synergistic result of the inorganic skeleton and the flexible, functional organic components coexisting at a nanometric scale nih.gov. The final structure and properties of these materials can be finely controlled by manipulating synthesis parameters. For instance, studies on hybrid films made from fluorinated silica materials have demonstrated that organically modified silanes can alter the silica network, leading to functional water-repellent coatings with low surface energy mdpi.com. The thermal stability of these hybrid materials is also a key consideration, with analyses showing that the inclusion of precursors like trimethoxyhexadecylsilane can lead to good thermostability mdpi.com.

The versatility of the sol-gel method allows for various approaches to creating these hybrids, including the classic co-condensation of tetraalkoxysilanes with one or more organosilanes nih.gov. This methodology enables the creation of materials for a wide array of applications, from anti-corrosive coatings to catalyst supports nih.gov.

Utilization in Specialized Coating Applications

The unique molecular structure of this compound—featuring a long, non-polar hydrocarbon tail and a reactive silanol head—makes it and similar organosilanes highly effective for surface modification and the formulation of specialized coatings.

Anti-Stiction and Release Coatings

In the field of microelectromechanical systems (MEMS), "stiction," or the unintentional adhesion of microstructure surfaces, is a primary cause of device failure mems-exchange.org. This adhesion arises from interfacial forces like capillary, van der Waals, and electrostatic attractions mems-exchange.org. To mitigate this, anti-stiction coatings are applied. Self-assembled monolayers (SAMs) derived from organosilanes are a highly effective solution.

Organosilanes with long alkyl chains, such as octadecyltrichlorosilane (B89594) (OTS), have been benchmarked as effective anti-stiction coatings that significantly reduce both release-related and in-use stiction mems-exchange.orgresearchgate.net. These molecules form dense, oriented hydrophobic monolayers on silicon surfaces mems-exchange.org. The long octadecyl chains create a non-polar, low-energy surface that minimizes adhesion. While other molecules like dichlorodimethylsilane (DDMS) are also used and offer superior thermal stability, OTS coatings generally exhibit lower adhesion and friction characteristics mems-exchange.orgresearchgate.net.

Beyond MEMS, these compounds are used as release coatings, which are essential in manufacturing processes involving adhesives, molding, and casting. The principle remains the same: the creation of a low-energy surface that prevents other materials from adhering. Non-silicone release coatings are often based on chemistries like polyvinyl octadecyl carbamate (PVODC), highlighting the utility of the octadecyl group in providing release properties mayzo.com. Silicone-based release coatings can be formulated for various substrates, including paper, plastic films, and metal, to provide a non-stick surface for a wide range of adhesives and other tacky materials google.comdow.com. The performance of these coatings can be fine-tuned by adding controlled release polymers to the formulation to achieve the desired level of release force, from "easy" to "tight" release pstc.org.

Dielectric and Optical Coating Formulations

Organosilanes are used to formulate coatings that modify the dielectric and optical properties of surfaces. Dielectric coatings are electrical insulators used in electronic components like capacitors to prevent the flow of electric current silcotek.com. Silane-derived coatings can provide layers with high dielectric strength aic-coatings.com. For instance, certain polysiloxane-based coatings are highly insulating and offer excellent resistance to arc and corona discharge, making them suitable for protecting transformers, coils, and motor windings mgchemicals.com. While specific data on this compound's dielectric constant is not prevalent, the general class of silane (B1218182) and silicone coatings is well-established in providing dielectric layers gelest.comgelest.com.

In the realm of optics, silane-modified coatings are applied to lenses, displays, and other optical components to improve their performance by altering transmission, reflection, and durability zmsilane.com. These coatings create a strong covalent bond with the substrate, enhancing resistance to environmental factors like moisture and UV radiation zmsilane.com. Polysiloxane-based coatings can offer excellent abrasion and chemical resistance while maintaining optical clarity. For example, a thermally cured polysiloxane coating can have a transparency of 93.5% at 550nm on a 2mm thick polycarbonate substrate, making it ideal for optical applications optical-coatings.com. The inclusion of long alkyl chains can impart hydrophobicity, which is beneficial for maintaining the clarity of optical surfaces in humid environments.

Application in Immobilization of Catalysts and Biomaterials

The reactive nature of the silanol group allows this compound and related compounds to act as effective agents for immobilizing catalysts and biomolecules onto various substrates. This surface modification is critical in fields ranging from industrial catalysis to biomedical engineering.

In biocatalysis, immobilizing enzymes on a solid support enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse, which is crucial for cost-effective industrial processes researchgate.netnih.gov. The surface properties of the support material significantly influence the enzyme's activity. Modifying a support like diatomite with octadecyl groups can regulate its hydrophobicity, which in turn enhances the immobilization efficiency and activity of enzymes like lipase researchgate.net. Research has shown that a synergistic modification strategy involving both octadecyl and sulfonyl groups can lead to high enzyme loading and activity, as well as significantly improved thermal and storage stability compared to the free enzyme researchgate.net.

Silanes also serve as anchoring molecules to attach bioactive compounds to metallic implant surfaces, such as titanium. This can help prevent bacterial biofilm formation and improve osseointegration nih.gov. The process of enzyme immobilization on silanized surfaces can be further tailored using cross-linking agents, which can influence not only the amount of enzyme immobilized but also the stability of the underlying silane layer and the aggregation state of the enzyme, ultimately affecting its catalytic properties and thermostability nih.gov.

Theoretical and Computational Chemistry Approaches in Octadecyldimethylsilanol Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of an Octadecyldimethylsilanol molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular attributes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. utoronto.ca It has been effectively applied to study silicon-containing compounds to understand their reactivity and properties. researchgate.netacs.org For this compound, DFT calculations can provide a detailed picture of the electron density distribution, highlighting the polar nature of the silanol (B1196071) (Si-OH) headgroup and the nonpolar character of the long octadecyl tail.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In silanols, the HOMO is typically localized around the electron-rich oxygen atom of the hydroxyl group, while the LUMO is often associated with the silicon atom and its substituents. This distribution is crucial for understanding reactions such as condensation, where the silanol oxygen acts as a nucleophile. nih.gov

Table 1: Calculated Electronic Properties of a Model Silanol Compound using DFT (Note: Data is representative of calculations on analogous short-chain silanols to illustrate the typical output of DFT analysis, as specific values for this compound are not readily available in the literature.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability; a larger gap suggests lower reactivity. |

This interactive table is based on typical values for similar silanol compounds calculated using DFT methods.

Ab initio and semi-empirical methods are also employed to study organosilanes. Ab initio methods are based on first principles without using experimental parameters, offering high accuracy at a significant computational cost. nih.gov Semi-empirical methods, in contrast, use some experimental parameters to simplify calculations, making them faster and suitable for larger molecules like this compound. researchgate.net

These methods are particularly useful for conformational analysis. The long, flexible octadecyl chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Computational methods can calculate the relative energies of these different conformers (e.g., all-trans vs. gauche conformations) to identify the most stable structures. Such studies have shown that for long alkyl chains, the all-trans conformation is generally the most energetically favorable in crystalline or well-ordered monolayer states. bawue.de

Furthermore, these methods are applied to investigate reaction mechanisms. For instance, they can be used to map the potential energy surface of a reaction, such as the condensation of two silanol molecules to form a siloxane bond, identifying the transition state structures and calculating the activation energy barriers. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Assembly Processes

While quantum chemical methods are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior. mdpi.com

For an isolated this compound molecule, MD simulations can reveal the flexibility of the octadecyl chain, including the rates of conformational changes between trans and gauche states. When simulating a collection of these molecules, MD can model their aggregation and self-assembly into larger structures, such as micelles or monolayers. researchgate.net These simulations track the trajectories of all atoms, providing detailed information on how intermolecular forces—van der Waals interactions between the alkyl chains and hydrogen bonding between the silanol headgroups—drive these assembly processes. nih.gov

Modeling of Self-Assembly Processes and Interfacial Interactions

The amphiphilic nature of this compound, with its hydrophilic silanol head and hydrophobic alkyl tail, drives its self-assembly at interfaces. Computational modeling, particularly through MD simulations, is a key tool for understanding the structure and properties of these self-assembled monolayers (SAMs). bawue.deresearchgate.net

Simulations of analogous molecules like octadecyltrichlorosilane (B89594) (OTS) on silica (B1680970) surfaces have provided significant insights. bawue.deresearchgate.net These studies show how the molecules arrange themselves on a substrate, typically with the silanol groups binding to the surface and the octadecyl chains extending away. The simulations can predict key structural parameters of the resulting monolayer, such as its thickness, the tilt angle of the alkyl chains with respect to the surface normal, and the degree of lateral ordering. researchgate.net These parameters are highly dependent on the surface coverage (the number of molecules per unit area). researchgate.net

Table 2: Structural Properties of a Simulated Octadecylsilane (B103800) Monolayer on a Silica Surface (Note: Data is derived from MD simulations of analogous octadecylsilane systems to illustrate typical findings.)

| Surface Coverage | Average Tilt Angle (°) | Monolayer Thickness (Å) | Ordering Parameter (S) |

|---|---|---|---|

| Low | 45-55 | 15-18 | < 0.5 (Disordered) |

This interactive table presents typical results from MD simulations, showing how molecular arrangement changes with packing density.

These models also allow for the study of interfacial interactions, such as how the assembled monolayer interacts with a solvent. Simulations can model the behavior of water molecules at the surface of the monolayer, providing insights into its hydrophobic (water-repelling) properties. chromatographyonline.com

In Silico Design and Screening of Novel Organosilicon Materials

Computational methods are increasingly used for the in silico (computer-based) design and screening of new materials before they are synthesized in the lab. hydrophobe.org By systematically modifying the molecular structure of a compound like this compound in a computational model, researchers can predict how these changes will affect its properties.

For example, simulations could be used to screen a library of related organosilanol compounds with different alkyl chain lengths (e.g., dodecyl, hexadecyl) or different functional groups on the silicon atom. The goal would be to predict which molecular structure would yield a self-assembled monolayer with optimal properties, such as maximum surface coverage, specific wettability, or enhanced thermal stability. nih.gov This computational pre-screening can significantly accelerate the materials discovery process by identifying the most promising candidates for experimental synthesis and testing. hydrophobe.orgacs.org

Computational Studies of Reaction Pathways and Energetics

Understanding the reaction pathways of this compound is crucial for controlling its application, particularly in processes involving polymerization or surface grafting. The primary reaction of silanols is condensation, where two Si-OH groups react to form a Si-O-Si (siloxane) bond and a water molecule. researchgate.netethz.ch